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Compound of Interest

Compound Name: 2-Chloro-3-methylpent-1-ene

Cat. No.: B14660394 Get Quote

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance

(NMR) spectra of 2-Chloro-3-methylpent-1-ene. Due to the absence of publicly available

experimental spectra, this document presents predicted spectral data, offering a valuable

reference for researchers, scientists, and professionals in drug development. The assignments

are based on established principles of NMR spectroscopy and computational prediction tools.

Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and

assignments for each unique proton and carbon atom in 2-Chloro-3-methylpent-1-ene. These

predictions are generated using computational algorithms that consider the electronic

environment of each nucleus.

Table 1: Predicted ¹H NMR Spectral Data for 2-Chloro-3-methylpent-1-ene
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Protons
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Assignment

H-1a 5.35 d ~2.0 Vinyl Proton

H-1b 5.20 d ~2.0 Vinyl Proton

H-3 2.50 m - Methine Proton

H-4 1.60 m -
Methylene

Protons

H-4' 1.45 m -
Methylene

Protons

H-5 0.95 t 7.4 Methyl Protons

3-CH₃ 1.10 d 6.8 Methyl Protons

Table 2: Predicted ¹³C NMR Spectral Data for 2-Chloro-3-methylpent-1-ene

Carbon Chemical Shift (δ, ppm) Assignment

C-1 115.5 =CH₂

C-2 145.0 =C(Cl)

C-3 45.0 CH

C-4 25.0 CH₂

C-5 11.5 CH₃

3-CH₃ 20.0 CH₃

Experimental Protocol
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR

spectra for a compound like 2-Chloro-3-methylpent-1-ene.
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Instrumentation: A standard NMR spectrometer with a proton frequency of 400 MHz or higher is

recommended for optimal resolution.

Sample Preparation:

Dissolve approximately 5-10 mg of 2-Chloro-3-methylpent-1-ene in 0.6-0.7 mL of a suitable

deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar organic

molecules.[1]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution

to serve as a reference for the chemical shifts (δ = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: Approximately 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16, depending on the sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') to simplify the

spectrum to singlets for each carbon.

Spectral Width: Approximately 200-220 ppm.[2]

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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Number of Scans: 128-1024 or more, as the ¹³C nucleus is less sensitive than the ¹H

nucleus.[3]

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different

types of protons.

Structural Assignment and Rationale
The predicted chemical shifts are consistent with the molecular structure of 2-Chloro-3-
methylpent-1-ene. The vinyl protons (H-1) are expected to appear at the most downfield

positions in the ¹H NMR spectrum due to the deshielding effect of the double bond. The

geminal coupling between these two non-equivalent protons would result in two doublets. The

methine proton (H-3) is coupled to the adjacent methylene protons and the methyl protons,

leading to a complex multiplet. The ethyl group protons (H-4 and H-5) will show a multiplet and

a triplet, respectively. The methyl group attached to C-3 will appear as a doublet due to

coupling with the H-3 proton.

In the ¹³C NMR spectrum, the olefinic carbons (C-1 and C-2) are the most deshielded. The

carbon atom bonded to the electronegative chlorine atom (C-2) is expected to have a higher

chemical shift than the terminal vinyl carbon (C-1). The aliphatic carbons (C-3, C-4, C-5, and 3-

CH₃) will appear at higher field (lower ppm values).

To further confirm these assignments, two-dimensional (2D) NMR experiments such as COSY

(Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be

invaluable. COSY would reveal the proton-proton coupling network, while HSQC would

correlate each proton to its directly attached carbon atom.
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Visualization of Molecular Structure and Key NMR
Correlations
The following diagram illustrates the molecular structure of 2-Chloro-3-methylpent-1-ene and

highlights the key groups of protons for NMR analysis.

Caption: Molecular structure of 2-Chloro-3-methylpent-1-ene with key proton groups

highlighted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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